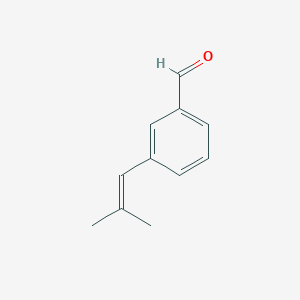

3-(2-Methylprop-1-en-1-yl)benzaldehyde

Description

3-(2-Methylprop-1-en-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a 2-methylprop-1-en-1-yl (isopropenyl) group at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₂O (molecular weight: 160.21 g/mol), with the isopropenyl group contributing an electron-withdrawing effect via conjugation with the benzene ring. The aldehyde functional group renders it reactive in nucleophilic additions and condensation reactions. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds B9 and B10 in ) suggest synthetic routes involving palladium-catalyzed coupling or directed C–H functionalization .

Properties

CAS No. |

145589-43-1 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-(2-methylprop-1-enyl)benzaldehyde |

InChI |

InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3 |

InChI Key |

XZWNNQZDBVICDB-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC(=CC=C1)C=O)C |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)C=O)C |

Synonyms |

Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

a) 2-(2-(2-Methylprop-1-en-1-yl)benzo[b]thiophen-3-yl)benzaldehyde (B9)

- Structure : B9 incorporates a benzo[b]thiophene ring fused to the benzene core, with the isopropenyl group and aldehyde positioned on adjacent carbons .

- Electronic Effects : The thiophene ring introduces sulfur-based resonance, enhancing electron density at specific positions. This contrasts with the simpler benzaldehyde scaffold of the target compound, where electron withdrawal by the isopropenyl group dominates.

- Reactivity : B9’s fused heterocycle may facilitate electrophilic aromatic substitution at the thiophene ring, whereas the target compound’s reactivity is likely concentrated at the aldehyde group.

b) 2-(3-(2-Methylprop-1-en-1-yl)-1-tosyl-1H-indol-2-yl)benzaldehyde (B10)

- Structure : B10 features a tosyl-protected indole system, adding steric bulk and a strong electron-withdrawing tosyl group .

- Electronic Effects : The indole’s nitrogen lone pair and tosyl group create a polarized electronic environment, contrasting with the target compound’s simpler electronic profile.

- Applications : B10’s complexity makes it suitable for catalytic asymmetric reactions, whereas the target compound’s simplicity may favor straightforward aldol condensations or Grignard additions.

c) 2-Allyl-3-methoxybenzaldehyde

- Structure : This compound (CAS 94956-98-6) has an allyl group at C2 and a methoxy group at C3, yielding a molecular weight of 176.21 g/mol .

- Electronic Effects : The methoxy group is electron-donating, activating the ring toward electrophilic substitution at the ortho/para positions, while the allyl group introduces mild electron withdrawal.

- Reactivity : The allyl group enables Diels-Alder reactions, whereas the target compound’s isopropenyl group may participate in cyclopropanation or polymerization.

Physical and Spectroscopic Properties

- IR Spectroscopy : The target compound’s aldehyde C=O stretch (~1700 cm⁻¹) and isopropenyl C=C stretch (~1640 cm⁻¹) align with B9 and B10, but heterocyclic rings in B9/B10 introduce additional S=O or N–H stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.